Product packaging for Bis[(oxiran-2-yl)methyl] butanedioate(Cat. No.:CAS No. 21739-14-0)

Bis[(oxiran-2-yl)methyl] butanedioate

Cat. No.: B15481594
CAS No.: 21739-14-0
M. Wt: 230.21 g/mol
InChI Key: JQDCYGOHLMJDNA-UHFFFAOYSA-N
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Description

Bis[(oxiran-2-yl)methyl] butanedioate, more commonly known as Glycidyl Succinate or diglycidyl succinate, is a diepoxy compound of significant interest in advanced materials research. With the CAS Registry Number 21739-14-0 , it has a molecular formula of C10H14O6 and a molecular weight of 230.21 g/mol . Its structure features two highly reactive oxirane (epoxide) rings, which are central to its function as a cross-linking agent and building block for polymer synthesis. The primary research value of this compound lies in its application within epoxy resin systems . It can be formulated into specialized epoxy compositions, where it contributes to the formation of rigid, cross-linked polymeric networks upon curing. Furthermore, its difunctional nature makes it a versatile monomer for creating polyesters with specific mechanical and thermal properties. Researchers utilize this compound to develop novel materials, including foams and other thermosetting polymers, where its incorporation can influence critical properties such as durability, chemical resistance, and thermal stability. The mechanism of action involves the ring-opening polymerization of the epoxide groups, which can be initiated by various curing agents such as amines or acids, leading to the formation of a robust three-dimensional polymer matrix . For this reason, it is a reagent of choice in studies focused on synthesizing and characterizing new polymeric materials with tailored performance characteristics. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O6 B15481594 Bis[(oxiran-2-yl)methyl] butanedioate CAS No. 21739-14-0

Properties

CAS No.

21739-14-0

Molecular Formula

C10H14O6

Molecular Weight

230.21 g/mol

IUPAC Name

bis(oxiran-2-ylmethyl) butanedioate

InChI

InChI=1S/C10H14O6/c11-9(15-5-7-3-13-7)1-2-10(12)16-6-8-4-14-8/h7-8H,1-6H2

InChI Key

JQDCYGOHLMJDNA-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC(=O)CCC(=O)OCC2CO2

Origin of Product

United States

Comparison with Similar Compounds

Diethyl Butanedioate (Diethyl Succinate)

  • Structure : Ethyl ester groups replace glycidyl groups.
  • Properties :
    • Lower reactivity due to the absence of epoxide functionality.
    • Demonstrated weak nematicidal activity (37.35% mortality in Meloidogyne javanica at 72 hours) .
    • Commonly used as a solvent or flavoring agent in food and pharmaceuticals.
  • Applications : Primarily in fragrances, plasticizers, and organic synthesis intermediates .

Dimethyl Butanedioate (Dimethyl Succinate)

  • Structure : Methyl ester groups.
  • Properties :
    • Higher volatility compared to diethyl and glycidyl derivatives.
    • Used in polymer synthesis (e.g., polyesters) due to its small alkyl chain.
  • Applications : Solvent in coatings, precursor for biodegradable polymers .

Dipropan-2-yl Butanedioate

  • Structure : Isopropyl ester groups.
  • Properties :
    • Moderate nematicidal activity (44.98% mortality at 72 hours) .
    • Enhanced steric hindrance compared to ethyl/methyl esters, reducing reaction rates in esterification processes.

[(2R)-Oxiran-2-yl]methyl 2-Methylprop-2-enoate (Glycidyl Methacrylate)

  • Structure : A single glycidyl group esterified to methacrylic acid.
  • Properties :
    • Combines epoxide reactivity with methacrylate’s vinyl group, enabling dual curing mechanisms (epoxide ring-opening and free-radical polymerization).
    • Widely used in dental composites, adhesives, and UV-curable coatings.
  • Uniqueness : Stereochemistry (2R configuration) influences polymerization kinetics and material properties .

Structural and Functional Analysis

Reactivity Comparison

Compound Epoxide Functionality Ester Group Reactivity Key Reactions
Bis[(oxiran-2-yl)methyl] butanedioate Yes (two groups) High (ring-opening) Cross-linking, polymerization
Diethyl butanedioate No Low Ester hydrolysis, solvolysis
Glycidyl methacrylate Yes (one group) Moderate Radical polymerization, epoxy curing

Q & A

Basic: What are the recommended synthetic routes for Bis[(oxiran-2-yl)methyl] butanedioate, and how can reaction conditions be optimized?

Answer:
this compound is synthesized via esterification of succinic acid with glycidol (oxiran-2-ylmethanol) using acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid). A two-step approach may involve:

Epoxide activation : Glycidol is reacted with succinic acid under reflux in anhydrous toluene to minimize hydrolysis of the epoxide ring .

Purification : Column chromatography or recrystallization is used to isolate the product.
Optimization factors :

  • Temperature control : Excess heat may induce epoxide ring-opening; maintaining 60–80°C improves yield .
  • Catalyst loading : 1–2 mol% catalyst minimizes side reactions (e.g., oligomerization).
  • Moisture exclusion : Use of molecular sieves or inert gas (N₂) prevents hydrolysis .

Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 2.6–3.1 ppm (epoxide protons) and δ 4.1–4.4 ppm (ester methylene groups) confirm structure .
    • ¹³C NMR : Signals near 45–50 ppm (epoxide carbons) and 170–175 ppm (ester carbonyls) validate connectivity.
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and confirm stereochemistry, particularly for racemic mixtures .
  • IR spectroscopy : Absorbances at 850–950 cm⁻¹ (epoxide ring) and 1720–1750 cm⁻¹ (ester C=O) support functional group identification .

Advanced: How does the reactivity of the epoxide groups in this compound influence its application in polymer networks?

Answer:
The strained epoxide rings undergo nucleophilic ring-opening reactions, enabling crosslinking in epoxy resins. Key considerations:

  • Crosslinking efficiency : Amine or anhydride hardeners initiate polymerization. Kinetic studies (via DSC) show exothermic peaks at 100–150°C, correlating with curing rates .
  • Mechanical properties : Tensile strength and glass transition temperature (Tg) depend on crosslink density, measured via dynamic mechanical analysis (DMA).
  • Side reactions : Competing hydrolysis (in humid conditions) reduces network integrity. Accelerated aging tests (85°C/85% RH) quantify stability .

Advanced: What experimental strategies resolve contradictions in reported thermal stability data for this compound?

Answer:
Discrepancies in decomposition temperatures (e.g., TGA results varying by 20–30°C) arise from:

  • Sample purity : Impurities (e.g., unreacted glycidol) lower observed stability. HPLC or GC-MS identifies contaminants .
  • Heating rate : Faster rates (>10°C/min) may mask stepwise degradation. Isothermal TGA at 150°C for 2 hours clarifies stability thresholds .
  • Atmosphere : Oxidative (air) vs. inert (N₂) conditions alter degradation pathways. Comparative TGA under both atmospheres isolates oxidation effects .

Advanced: How can hydrolytic stability of the ester and epoxide groups be systematically evaluated?

Answer:

  • Hydrolysis kinetics :
    • pH-dependent studies : Expose the compound to buffers (pH 4–10) at 37°C. Monitor ester cleavage via HPLC and epoxide ring-opening via ¹H NMR .
    • Activation energy : Arrhenius plots (from data at 25–60°C) predict shelf life under ambient conditions.
  • Stabilizers : Addition of radical scavengers (e.g., BHT) or desiccants (e.g., silica gel) extends stability. Quantify efficacy via accelerated aging tests .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent epoxide hydrolysis .
  • Storage : Keep in sealed containers under nitrogen at 4°C to minimize moisture ingress and oxidative degradation .

Advanced: What computational methods predict the compound’s interactions in biological systems?

Answer:

  • Molecular docking : AutoDock Vina models binding to enzymes (e.g., epoxide hydrolases) using the compound’s 3D structure (from X-ray or DFT-optimized geometry) .
  • MD simulations : GROMACS assesses stability in lipid bilayers, predicting membrane permeability.
  • Toxicity prediction : QSAR models (e.g., ProTox-II) estimate acute toxicity based on epoxide reactivity and logP values .

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